molecular formula C10H7NOS B13627806 3-Phenyl-1,2-thiazole-4-carbaldehyde

3-Phenyl-1,2-thiazole-4-carbaldehyde

Cat. No.: B13627806
M. Wt: 189.24 g/mol
InChI Key: RNJCQZKSTOBOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-1,2-thiazole-4-carbaldehyde is a heterocyclic compound that contains a thiazole ring fused with a phenyl group and an aldehyde functional group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2-thiazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of phenyl isothiocyanate with α-haloketones under basic conditions, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of solvents like ethanol or acetonitrile and bases such as potassium carbonate or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,2-thiazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: 3-Phenyl-1,2-thiazole-4-carboxylic acid.

    Reduction: 3-Phenyl-1,2-thiazole-4-methanol.

    Substitution: 5-Bromo-3-phenyl-1,2-thiazole-4-carbaldehyde.

Scientific Research Applications

3-Phenyl-1,2-thiazole-4-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2-thiazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiazole ring may also interact with biological receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1,3-thiazole-4-carbaldehyde
  • Benzothiazole-2-carboxaldehyde
  • 4-Phenylthiazole-2-carboxylic acid

Uniqueness

3-Phenyl-1,2-thiazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the phenyl group at the 3-position and the aldehyde at the 4-position differentiates it from other thiazole derivatives, making it a valuable compound for targeted synthetic and research applications.

Properties

Molecular Formula

C10H7NOS

Molecular Weight

189.24 g/mol

IUPAC Name

3-phenyl-1,2-thiazole-4-carbaldehyde

InChI

InChI=1S/C10H7NOS/c12-6-9-7-13-11-10(9)8-4-2-1-3-5-8/h1-7H

InChI Key

RNJCQZKSTOBOGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NSC=C2C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.